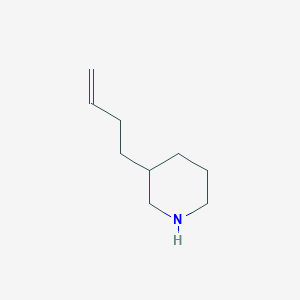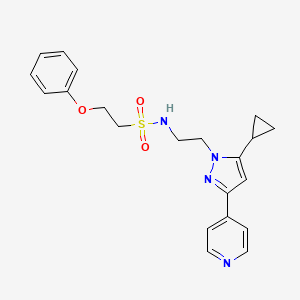
3-Chloro-5-morpholinophenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-morpholinophenylboronic acid is a chemical compound with the molecular formula C10H13BClNO3 . It is used in laboratory settings and for the manufacture of chemical compounds .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C10H13BClNO3 . This indicates that the compound contains carbon ©, hydrogen (H), boron (B), chlorine (Cl), nitrogen (N), and oxygen (O) atoms.Chemical Reactions Analysis
Boronic acids and their esters, such as this compound, are valuable building blocks in organic synthesis . They can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical and Chemical Properties Analysis
The predicted density of this compound is 1.35±0.1 g/cm3, and its predicted boiling point is 477.6±55.0 °C . The molecular weight of the compound is 241.48 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Intermediates
3-Chloro-5-morpholinophenylboronic acid and its derivatives have been widely used in the synthesis of various chemical compounds. For instance, o-Formylphenylboronic acid reacts with morpholine to form 1,3-dihydro-1-hydroxy-3-morpholin-4-yl-2,1-benzoxaborole, a compound that exhibits a typical hydrogen-bonded dimer motif in the solid state with a planar benzoxaborole fragment (Sporzyński et al., 2005). Additionally, the synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine (BW 394U), a potential antisenility agent, involves the use of morpholine as a key intermediate, showcasing the compound's relevance in pharmaceutical synthesis (Samano et al., 2000).
Biological Evaluation and Medicinal Chemistry
Morpholine derivatives have been investigated for their biological activities. For example, 4-chloro-2-(morpholine-4-carbonyl)phenyl-4'-methoxybenzoate, a derivative incorporating a morpholine moiety, exhibited good molluscicidal effects (Duan et al., 2014). Furthermore, 3-methyl-2-(3-chlorophenyl) morpholinhy drochloride has shown potent antidepressive activities, indicating the potential of these compounds in antidepressant drug development (Guo Ya-nan, 2010).
Materials and Corrosion Science
Morpholine derivatives have also found applications in materials science, particularly in corrosion inhibition. For instance, 8-hydroxyquinoline derivatives, including those with morpholine groups, demonstrated significant anti-corrosion properties for mild steel in an acidic medium. Their efficiency was confirmed through various techniques such as gravimetric, electrochemical, and molecular dynamics simulation investigations (Douche et al., 2020).
Wirkmechanismus
Target of Action
The primary target of 3-Chloro-5-morpholinophenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the SM coupling reaction . The reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway affected by this compound is the SM coupling reaction . This reaction is a key step in many synthetic procedures, allowing for the formation of carbon-carbon bonds under mild conditions . The downstream effects of this pathway include the synthesis of a wide range of organic compounds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM coupling reaction . This allows for the synthesis of a wide range of organic compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the efficiency of the SM coupling reaction can be affected by the presence of other functional groups, the choice of solvent, and the temperature of the reaction . Additionally, the stability of the compound can be influenced by factors such as pH and exposure to air .
Eigenschaften
IUPAC Name |
(3-chloro-5-morpholin-4-ylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BClNO3/c12-9-5-8(11(14)15)6-10(7-9)13-1-3-16-4-2-13/h5-7,14-15H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZUNVIATKBXQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)N2CCOCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.48 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
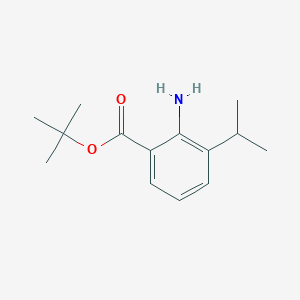
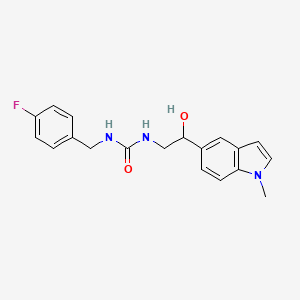
![4-{1-[2-(4-chloro-3-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2445800.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((5-(furan-2-yl)pyridin-3-yl)methyl)propanamide](/img/structure/B2445802.png)
![N-[4-(1,3-Benzodioxol-5-yloxy)but-2-ynyl]-2-(2-oxo-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-12-yl)acetamide](/img/structure/B2445803.png)
![N-(3,5-dimethylphenyl)-2-{[3-(4-fluorophenyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2445806.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2445808.png)
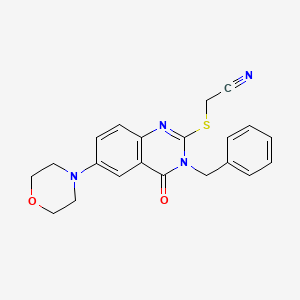
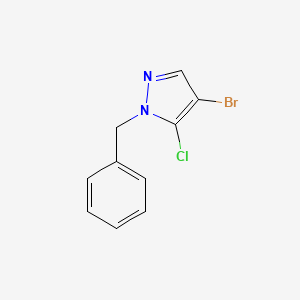
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[6-({[(2-methoxyethyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]hexanamide](/img/structure/B2445812.png)
![9-(4-butylphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2445815.png)
![N-(2-hydroxy-2-(thiophen-2-yl)propyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2445817.png)
